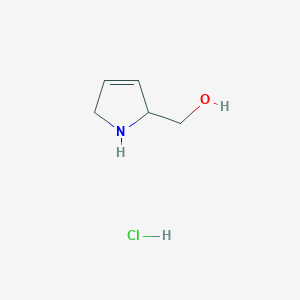

2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named (2,5-Dihydro-1H-pyrrol-2-yl)methanol hydrochloride , reflecting its structural components: a partially unsaturated pyrrole ring (2,5-dihydro-1H-pyrrol), a methanol substituent at position 2, and the hydrochloride counterion. The molecular formula is C₅H₁₀ClNO , with a molecular weight of 135.59 g/mol . The parent compound, 2,5-dihydro-1H-pyrrol-2-ylmethanol , contributes C₅H₁₀NO (molecular weight: 99.13 g/mol), while the hydrochloride adds a chlorine atom and a hydrogen ion, resulting in the final formula.

Key structural features include:

- A five-membered pyrrole ring with one double bond (2,5-dihydro designation).

- A primary hydroxyl group (-CH₂OH) attached to the pyrrole ring at position 2.

- Ionic bonding between the hydrochloride counterion and the nitrogen atom of the pyrrole ring.

Table 1: Molecular Formula and Weight Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2,5-Dihydro-1H-pyrrol-2-ylmethanol | C₅H₁₀NO | 99.13 |

| Hydrochloride salt | C₅H₁₀ClNO | 135.59 |

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 2,5-dihydro-1H-pyrrol-2-ylmethanol hydrochloride is limited in the literature, insights can be inferred from structurally related compounds. For example, the crystal structure of 3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (a pyrrolidine derivative with hydroxymethyl and carboxylic acid groups) reveals a triclinic crystal system (P1 space group) with intermolecular hydrogen bonds forming a three-dimensional network.

For the hydrochloride salt, the pyrrole nitrogen is expected to coordinate with the chloride ion through ionic interactions, stabilizing the molecular conformation. The methanol group may participate in hydrogen bonding with adjacent molecules, similar to patterns observed in pyrrolidine-based amino alcohols.

Key Structural Inferences:

- Ring Conformation : The pyrrole ring adopts a partially unsaturated structure, with the double bond likely localized between carbons 2 and 3.

- Hydrogen Bonding : The hydroxyl group on the methanol side chain may form intra- or intermolecular hydrogen bonds, depending on the crystal packing.

Spectroscopic Fingerprint Analysis

Spectroscopic data for the hydrochloride salt are not explicitly reported, but its parent compound and analogous structures provide a basis for interpretation:

FT-IR Analysis

- Parent Compound (2,5-Dihydro-1H-pyrrol-2-ylmethanol) :

NMR Analysis

Mass Spectrometry (MS)

Table 2: Spectroscopic Peaks (Hypothetical for Hydrochloride Salt)

| Technique | Key Peaks (cm⁻¹ or ppm) | Functional Group |

|---|---|---|

| FT-IR | 3400–3200 | O-H (Methanol) |

| 1600–1500 | C=N/C=C (Pyrrole) | |

| ¹H NMR | 3.5–4.0 | -CH₂OH |

| 5.5–6.5 | Pyrrole ring protons | |

| MS | m/z 135.59 | Molecular ion (C₅H₁₀ClNO⁺) |

| m/z 99.13 | Loss of HCl (C₅H₁₀NO⁺) |

Comparative Molecular Geometry with Related Pyrrolidine Derivatives

The hydrochloride salt differs from pyrrolidine derivatives in ring saturation and substituent placement:

Pyrrolidine vs. Dihydro-Pyrrole

| Feature | Pyrrolidine Derivative (e.g., 2-(Hydroxymethyl)pyrrolidine) | 2,5-Dihydro-Pyrrole Derivative |

|---|---|---|

| Ring Saturation | Fully saturated (no double bonds) | Partially unsaturated (one double bond) |

| Nitrogen Hybridization | Sp³ (pyrrolidine) | Sp² (pyrrole) |

| Substituent Position | Hydroxymethyl at position 2 | Hydroxymethyl at position 2 |

Hydrogen Bonding Network and Ionic Interactions in Hydrochloride Form

The hydrochloride salt exhibits distinct intermolecular interactions:

Ionic Interactions

Hydrogen Bonding

Comparative Interaction Strengths

| Interaction Type | Strength | Role in Crystal Stability |

|---|---|---|

| N⁺–Cl⁻ | Strong (ionic) | Primary lattice stabilizer |

| O-H⋯Cl⁻ | Moderate | Secondary network formation |

| N-H⋯O | Weak | Minor contribution |

Properties

IUPAC Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h1-2,5-7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUBYZVCUFUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride typically involves the reduction of pyrrole derivatives. One common method is the reduction of 2,5-dihydro-1H-pyrrole-2-carboxylates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, H2/Pd-C.

Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Chlorides, bromides.

Scientific Research Applications

2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrrolidine ring contrasts with the tricyclic or adamantane frameworks of antidepressants (e.g., amitriptyline, dosulepin) and memantine, respectively. This structural simplicity may reduce receptor selectivity compared to therapeutic agents .

Limitations

Direct comparisons are constrained by the absence of specific data on the target compound in the provided evidence. Inferences are drawn from structural analogs and general hydrochloride salt behavior.

Biological Activity

2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride (CAS No. 2126160-01-6) is a pyrrole derivative featuring a hydroxymethyl group, which enhances its reactivity and potential biological activity. This compound has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a five-membered aromatic ring with a nitrogen atom and a hydroxymethyl substituent. The hydrochloride form improves solubility, which is crucial for biological studies. The unique structure allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClN₁O |

| Molecular Weight | 145.57 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in water |

Antifungal Properties

Research indicates that compounds related to this compound exhibit antifungal activity. For instance, a study on a structurally similar compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus, with survival rates increasing by 60% in treated mice compared to controls . This suggests that derivatives of pyrrole may possess similar therapeutic potential.

Cytotoxicity and Safety Profile

In vitro studies have shown that certain pyrrole derivatives are non-toxic at higher concentrations. For example, the aforementioned antifungal compound was non-toxic to RAW cells up to a concentration of 312.5 μg/ml, indicating a favorable safety profile compared to traditional antifungal agents like amphotericin B .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. Pyrrole derivatives often act as enzyme inhibitors or receptor modulators:

- Enzyme Interaction : Pyrrole compounds can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Binding : These compounds may bind to various receptors, influencing signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

- Antifungal Efficacy : A study highlighted the effectiveness of pyrrole derivatives against fungal infections in murine models. The compound's ability to enhance survival rates in infected mice indicates its potential as an antifungal agent .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on cancer cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Pharmacological Applications : The unique structural attributes of this compound make it a candidate for further exploration in drug development aimed at treating infections and possibly cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor alcohols or amines. For example, pyrrolidinone derivatives are synthesized by reacting hydroxy-substituted intermediates with aryl amines or phenols under controlled pH and temperature . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., hydroxyl or amine stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Melting point analysis (e.g., 138–140°C for similar compounds) further confirms purity .

Q. Which analytical techniques are recommended for quantifying this compound in formulations?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) is effective. A mobile phase of phosphate buffer (0.03 M, pH ~3) and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207 nm, provides optimal resolution. Calibration curves (linear range: 1–10 µg/mL, ) and recovery studies (98–101% accuracy) ensure method validity .

Q. What stability-indicating methods assess degradation products of this compound under stress conditions?

- Methodological Answer : Forced degradation studies under acidic, alkaline, oxidative, and thermal stress are analyzed via HPLC. For example, acid hydrolysis (0.1 M HCl, 60°C) and oxidation (3% H₂O₂) can reveal breakdown products. Method validation includes specificity testing to ensure peaks are well-separated from degradation artifacts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, identify critical factors (e.g., reactant molar ratios, temperature, catalyst loading). For example, adjusting the base catalyst (e.g., K₂CO₃ vs. NaOH) in cyclization reactions can increase yields from 46% to >60% while minimizing byproducts . Parallel synthesis and high-throughput screening accelerate optimization.

Q. How can spectral contradictions in NMR data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism) or overlapping signals. Variable-temperature NMR (e.g., 25–80°C) or 2D techniques (COSY, HSQC) clarify coupling relationships. Computational modeling (DFT-based chemical shift predictions) cross-validates experimental data .

Q. How to validate an HPLC method for this compound per ICH Q2(R1) guidelines?

- Methodological Answer : Validation parameters include:

- Linearity : 5-point calibration (1–10 µg/mL, ).

- Accuracy : Spike-and-recovery tests (98–102% recovery).

- Precision : Intraday/interday RSD < 2%.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS molecular ions?

- Methodological Answer : Discrepancies may stem from adduct formation (e.g., [M+H]⁺ vs. [M+Na]⁺) or isotopic patterns. Use soft ionization techniques (ESI or APCI) and compare with isotopic distribution simulations (e.g., using Bruker Compass DataAnalysis). Adjust solvent polarity to minimize adduct interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.